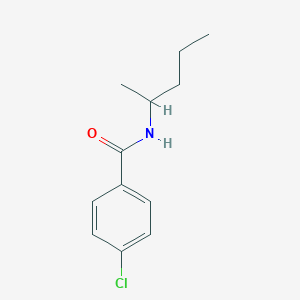
4-chloro-N-pentan-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-pentan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB13 and is a selective antagonist of the cannabinoid receptor type 2 (CB2).
Mechanism Of Action
CB13 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a role in inflammation and immune response. CB13 binds to the CB2 receptor and inhibits its activation, leading to a decrease in inflammation and immune response.
Biochemical And Physiological Effects
CB13 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, CB13 has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells.
Advantages And Limitations For Lab Experiments
One advantage of CB13 is its selectivity for the CB2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one limitation of CB13 is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CB13. One area of interest is the potential use of CB13 in the treatment of cancer, as it has been shown to inhibit tumor growth. Additionally, further research is needed to determine the optimal dosing and administration of CB13 for therapeutic use. Finally, there is a need for more research on the safety and toxicity of CB13 in humans.
Synthesis Methods
The synthesis of CB13 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pentane in the presence of a base. The reaction yields 4-chloro-N-pentan-2-ylbenzamide as a white solid. This method has been optimized to produce high yields of CB13 with high purity.
Scientific Research Applications
CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CB13 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro and in vivo. Additionally, CB13 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
7461-45-2 |
|---|---|
Product Name |
4-chloro-N-pentan-2-ylbenzamide |
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
4-chloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
JQFSPJVRVRSMOP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



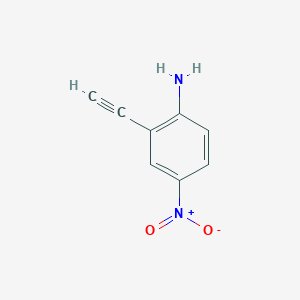
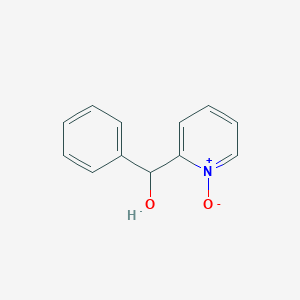
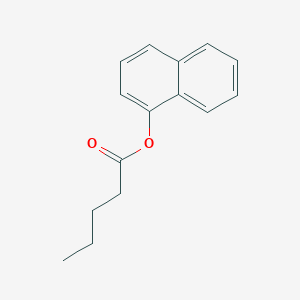
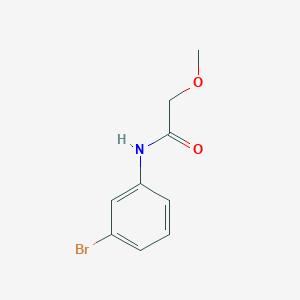
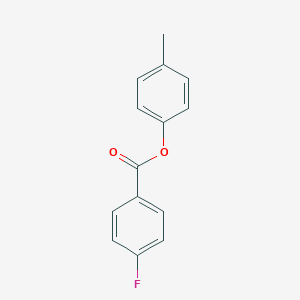
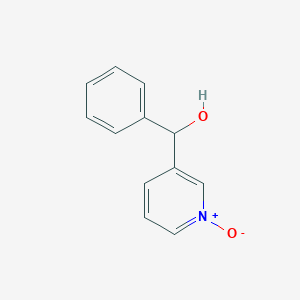
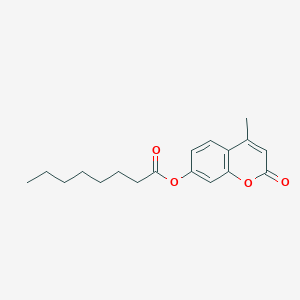
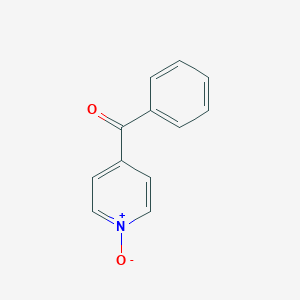
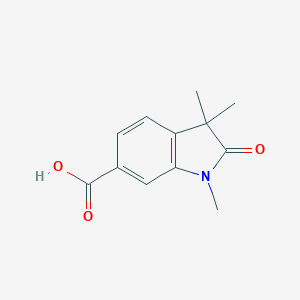
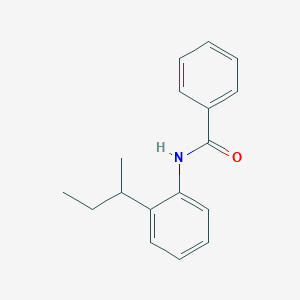
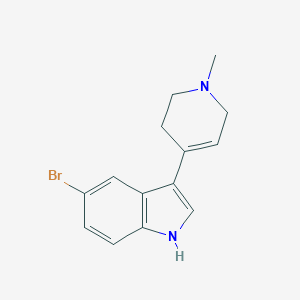
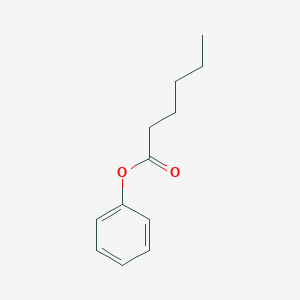
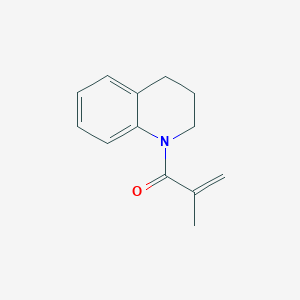
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)